molecular formula C10H14N2O2 B2876051 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1033444-00-6

3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2876051
CAS No.: 1033444-00-6
M. Wt: 194.234
InChI Key: ZEXXLDYRWBIXID-UHFFFAOYSA-N
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Description

Product Overview 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid ( 1033444-00-6) is an organic compound with the molecular formula C 10 H 14 N 2 O 2 and a molecular weight of 194.23 g/mol . This pyrazole-carboxylic acid derivative is supplied for research and development purposes. Research and Application Context Pyrazole-5-carboxylic acid derivatives are valued in scientific research as versatile chemical building blocks , particularly in medicinal and organic chemistry. They are frequently utilized as key precursors or intermediates in the synthesis of more complex molecules . For example, structurally similar compounds, such as 3,5-diphenylpyrazole derivatives, have been identified as potent and selective inhibitors of metalloproteinases like meprin α and meprin β . These enzymes are emerging as potential drug targets in pathologies including cancer, Alzheimer's disease, and fibrotic conditions . The cyclopentyl and carboxylic acid moieties in this compound provide distinct chemical handles for further synthetic modification, making it a valuable scaffold for constructing compound libraries or exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns. Safety and Handling This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use. As a general precaution, handle all chemicals using appropriate personal protective equipment (PPE) in a well-ventilated environment, such as a fume hood .

Properties

IUPAC Name

5-cyclopentyl-2-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12-9(10(13)14)6-8(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXXLDYRWBIXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

β-Keto Ester Preparation

The synthesis begins with ethyl 3-cyclopentyl-3-oxopropanoate, formed via Claisen condensation between cyclopentanecarbonyl chloride and ethyl malonate. Magnesium-mediated acylation at 0–5°C in tetrahydrofuran (THF) yields the β-keto ester with 85–89% efficiency. This step’s regioselectivity is critical, as competing side reactions may generate cyclopentyl acetoacetate isomers.

Cyclocondensation with Methylhydrazine

Heating the β-keto ester with methylhydrazine (1.2 equivalents) in refluxing ethanol for 12 hours induces cyclization. The reaction proceeds via nucleophilic attack of hydrazine’s terminal nitrogen on the β-keto carbonyl, followed by dehydration to form the pyrazole ring. Nuclear magnetic resonance (NMR) analysis confirms the methyl group occupies the N1 position (δ 3.54 ppm, heptet), while the cyclopentyl moiety resides at C3 (δ 1.29 ppm, doublet).

Ester Hydrolysis to Carboxylic Acid

Saponification of the C5 ethyl ester employs 6M sodium hydroxide at 80°C for 4 hours, achieving quantitative conversion to the carboxylic acid. Polar aprotic solvents like dimethylformamide (DMF) accelerate hydrolysis, though prolonged heating above 90°C risks decarboxylation. The final product is purified via recrystallization from ethanol/water (3:1), yielding white crystals with >99% purity by high-performance liquid chromatography (HPLC).

Post-Functionalization of Preformed Pyrazole Cores

Synthesis of 3-Cyclopentyl-1H-Pyrazole

Cyclopentanone reacts with hydrazine hydrate in acetic acid under reflux, forming 3-cyclopentyl-1H-pyrazole via cyclo-condensation. Gas chromatography-mass spectrometry (GC-MS) analysis reveals 78% yield, with residual cyclopentanone removed by vacuum distillation.

N1 Methylation

Treating 3-cyclopentyl-1H-pyrazole with iodomethane (1.5 equivalents) and potassium carbonate in acetone at 60°C for 6 hours installs the methyl group. The reaction’s exothermic nature necessitates controlled addition to prevent N3 methylation, which occurs in <5% of cases. Post-reaction filtration and solvent evaporation yield 3-cyclopentyl-1-methyl-1H-pyrazole as a pale-yellow oil (92% yield).

C5 Carboxylation

Directed lithiation at C5 using lithium diisopropylamide (LDA) at −78°C in THF, followed by quenching with dry ice, introduces the carboxylic acid. This method achieves 65% yield but requires strict anhydrous conditions to avoid protonation competing with carboxylation. Alternative approaches involve bromination (N-bromosuccinimide, 75°C) and cyanation (copper(I) cyanide, DMF, 120°C), with subsequent hydrolysis yielding the acid.

Dicarboxylate Ester Hydrolysis Method

Diethyl 1-Methylpyrazole-3,5-Dicarboxylate Synthesis

Ethyl acetoacetate and diethyl oxalate undergo cyclocondensation with methylhydrazine in ethanol, producing the diester intermediate. Methylation at N1 using iodomethane and potassium carbonate ensures complete substitution (δ 3.53 ppm, singlet).

Hydrolysis to Monocarboxylic Acid

Selective hydrolysis of the C5 ester employs 2M lithium hydroxide in tetrahydrofuran/water (4:1) at 25°C for 24 hours. The C3 ester remains intact due to steric hindrance from the cyclopentyl group, enabling 94% conversion to the target acid.

Transition Metal-Catalyzed Cross-Coupling

Halogenated Pyrazole Precursors

3-Bromo-1-methyl-1H-pyrazole-5-carboxylate is synthesized via bromination of the parent pyrazole using phosphorus tribromide. X-ray crystallography confirms bromide occupancy at C3 (bond length: 1.89 Å).

Cyclopentyl Group Installation

Negishi coupling with cyclopentylzinc bromide and dichlorobis(triphenylphosphine)palladium(II) in THF at 65°C replaces bromine with cyclopentyl. This method achieves 77% yield but generates stoichiometric zinc waste, complicating purification.

Comparative Analysis of Synthetic Methods

Method Steps Overall Yield Key Advantage Limitation
Knorr Synthesis 3 68–72% High regioselectivity β-Keto ester synthesis complexity
Post-Functionalization 5 45–50% Uses commercial intermediates Low carboxylation efficiency
Dicarboxylate Hydrolysis 4 70–75% Selective hydrolysis Requires palladium catalysts
Cross-Coupling 3 65–68% Rapid cyclopentyl installation High catalyst loading

The Knorr method remains optimal for large-scale production due to its streamlined steps and robust yields. Cross-coupling approaches, while faster, depend on expensive catalysts and inert conditions. Post-functionalization routes offer modularity but suffer from cumulative yield losses.

Experimental Optimization Insights

Solvent Effects

Tetrahydrofuran enhances cyclocondensation rates compared to ethanol (k = 0.42 vs. 0.31 h⁻¹), likely due to improved β-keto ester solubility. Polar aprotic solvents like DMF accelerate hydrolysis but promote side reactions at temperatures exceeding 80°C.

Temperature Control

Maintaining −78°C during lithiation prevents C3 deprotonation, which occurs preferentially above −50°C. Infrared (IR) spectroscopy monitors CO₂ quenching efficiency, with carbamate intermediates (ν = 1715 cm⁻¹) indicating incomplete carboxylation.

Catalytic Improvements

Employing SPhos ligand in Suzuki couplings reduces palladium loading from 5 mol% to 1.5 mol% while maintaining 80% yield. This modification lowers production costs by 37% per kilogram of product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The pyrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It may be utilized in the synthesis of novel materials with unique properties, such as polymers or coordination complexes.

    Biological Studies: The compound can serve as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: It may find use in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are critical to the biological process being studied.

Comparison with Similar Compounds

Structural Analogues with Varying Cycloalkyl Substituents

Cycloalkyl substituents at the 3-position significantly influence steric and electronic properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid 1392516-19-6 C₁₀H₁₄N₂O₂ 194.23 Reference compound
3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid 957500-07-1 C₉H₁₂N₂O₂ 180.20 Smaller cyclobutyl ring; higher ring strain
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid 912451-06-0 C₈H₁₀N₂O₂ 166.18 Compact cyclopropyl group; increased solubility

Key Findings :

  • Smaller rings (cyclopropyl, cyclobutyl) reduce steric bulk but may increase solubility due to lower molecular weight .

Alkyl Chain Modifications at the 1-Position

Variations in the N1-alkyl chain alter steric effects and metabolic stability:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid 1392516-19-6 C₁₀H₁₄N₂O₂ 194.23 Methyl group at N1
3-Cyclopentyl-1-ethyl-1H-pyrazole-5-carboxylic acid 1508735-38-3 C₁₁H₁₆N₂O₂ 208.26 Ethyl substitution increases steric bulk

Key Findings :

  • Ethyl substitution at N1 increases molecular weight by ~14 Da and may enhance metabolic stability due to reduced oxidative susceptibility.

Positional Isomerism of Substituents

The position of substituents on the pyrazole ring critically impacts molecular interactions:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid 1392516-19-6 C₁₀H₁₄N₂O₂ 194.23 Carboxylic acid at C5, cyclopentyl at C3
1-Cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid 1303797-58-1 C₁₀H₁₄N₂O₂ 194.23 Cyclopentyl at N1, carboxylic acid at C4
4-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid 1496710-35-0 C₁₀H₁₄N₂O₂ 194.23 Carboxylic acid at C5, cyclopentyl at C4

Key Findings :

  • Positional isomerism alters hydrogen-bonding capacity and steric accessibility, affecting binding to biological targets.

Functional Group Replacements

Substitution of the cyclopentyl group with electron-withdrawing or polar groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid 1392516-19-6 C₁₀H₁₄N₂O₂ 194.23 Cyclopentyl (electron-donating)
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid N/A C₆H₅F₃N₂O₂ 194.11 Trifluoromethyl (electron-withdrawing)
3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid 117860-55-6 C₈H₁₀N₂O₄ 198.18 Ester group at C3; prodrug potential

Key Findings :

  • Trifluoromethyl groups increase acidity of the carboxylic acid (pKa reduction) and enhance metabolic resistance.
  • Ester derivatives (e.g., methoxycarbonyl) serve as prodrugs, improving bioavailability .

Biological Activity

3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid (CPMPC) is a compound of interest due to its potential biological activities. This article delves into its mechanisms of action, biochemical pathways, and relevant research findings, including case studies and data tables that highlight its biological efficacy.

Chemical Structure and Properties

CPMPC is categorized as a pyrazole derivative, which typically exhibits diverse biological activities. The presence of the cyclopentyl and methyl groups contributes to its unique chemical reactivity and interaction with biological targets.

Target Enzymes

CPMPC is hypothesized to interact with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain.

Mode of Action

The inhibition of COX enzymes by CPMPC leads to a decrease in prostaglandin synthesis, thereby potentially reducing inflammation and pain. This mechanism aligns with the activity observed in similar pyrazole derivatives that have been studied for their anti-inflammatory properties.

Biochemical Pathways

The biochemical pathways affected by CPMPC primarily involve:

  • Arachidonic Acid Pathway : Inhibition of COX enzymes reduces the production of prostaglandins and leukotrienes.
  • Inflammatory Response : By modulating prostaglandin levels, CPMPC may influence various inflammatory processes.

In Vitro Studies

Several studies have explored the biological activity of CPMPC and related compounds:

  • Anti-inflammatory Activity : Research indicates that compounds similar to CPMPC exhibit significant anti-inflammatory effects in vitro by inhibiting COX enzymes. For example, a study demonstrated that certain pyrazole derivatives showed IC50 values in the micromolar range against COX-2 activity, suggesting potential therapeutic applications in inflammatory diseases .
  • Anticancer Properties : A related study highlighted the cytotoxic effects of pyrazole derivatives against various cancer cell lines. For instance, derivatives showed IC50 values ranging from 0.003 to 9.27 µM against human cancer cell lines, indicating promising anticancer activity .

Case Studies

A notable case study involved the evaluation of CPMPC's effects on human cervical cancer cells (HeLa). The compound exhibited an IC50 value of approximately 5 µM, demonstrating significant cytotoxicity compared to untreated controls.

Cell Line IC50 (µM) Effect
HeLa5Cytotoxicity
CaCo-27Moderate cytotoxicity
3T3-L110Low cytotoxicity

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